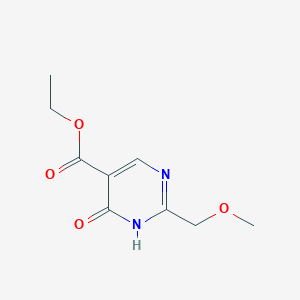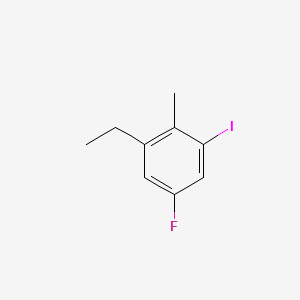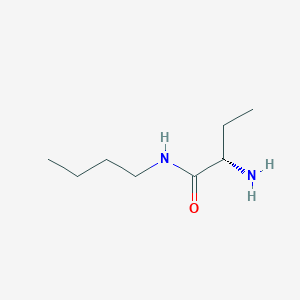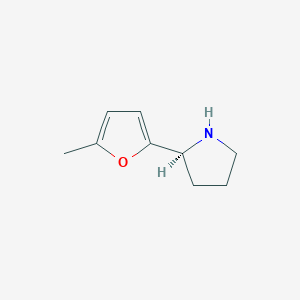
4-(2-Amino-2-(1-methyl-1h-1,2,4-triazol-5-yl)ethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Amino-2-(1-methyl-1h-1,2,4-triazol-5-yl)ethyl)phenol is a compound that features a phenol group attached to a triazole ring via an ethyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-2-(1-methyl-1h-1,2,4-triazol-5-yl)ethyl)phenol typically involves the formation of the triazole ring followed by the attachment of the phenol group. One common method is the Einhorn–Brunner reaction or the Pellizzari reaction . These reactions involve the cyclization of appropriate precursors under specific conditions to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
4-(2-Amino-2-(1-methyl-1h-1,2,4-triazol-5-yl)ethyl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can result in various substituted derivatives of the original compound.
科学的研究の応用
4-(2-Amino-2-(1-methyl-1h-1,2,4-triazol-5-yl)ethyl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(2-Amino-2-(1-methyl-1h-1,2,4-triazol-5-yl)ethyl)phenol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, leading to biological effects. The phenol group can also participate in hydrogen bonding and other interactions that contribute to the compound’s activity .
類似化合物との比較
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities.
Imidazole Derivatives: Compounds with the imidazole ring, known for their broad range of chemical and biological properties.
Uniqueness
4-(2-Amino-2-(1-methyl-1h-1,2,4-triazol-5-yl)ethyl)phenol is unique due to the presence of both the triazole and phenol groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C11H14N4O |
|---|---|
分子量 |
218.26 g/mol |
IUPAC名 |
4-[2-amino-2-(2-methyl-1,2,4-triazol-3-yl)ethyl]phenol |
InChI |
InChI=1S/C11H14N4O/c1-15-11(13-7-14-15)10(12)6-8-2-4-9(16)5-3-8/h2-5,7,10,16H,6,12H2,1H3 |
InChIキー |
UBOSRAYHGXUVHV-UHFFFAOYSA-N |
正規SMILES |
CN1C(=NC=N1)C(CC2=CC=C(C=C2)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


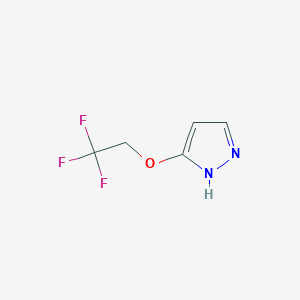
![2-[(5-Fluoropyridin-3-yl)oxy]acetic acid](/img/structure/B13561628.png)
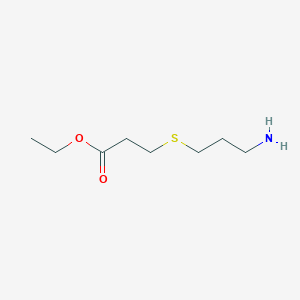
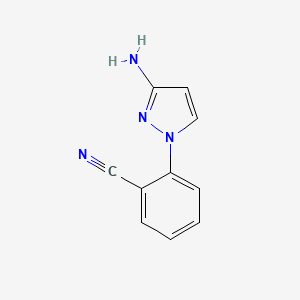
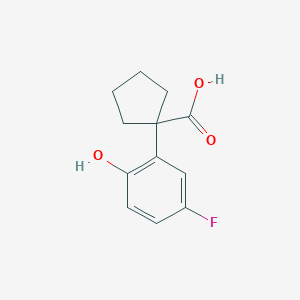
![ethyl 5-[2-(tert-butoxy)-2-oxoethyl]-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B13561645.png)
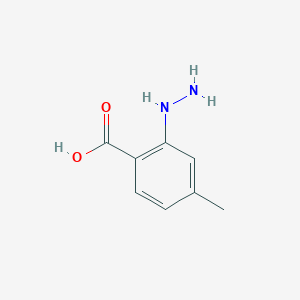


![Methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B13561660.png)
